N-(2-bromo-4-methylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: is a complex organic compound with a unique structure that combines a brominated aromatic ring, a hydroxy group, and a quinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps:
Quinoline Formation: The brominated intermediate is then reacted with a suitable quinoline precursor under conditions that promote cyclization and formation of the quinoline ring.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, under basic conditions
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Acts as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology:
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H31BrN2O3 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-hydroxy-1-nonyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H31BrN2O3/c1-3-4-5-6-7-8-11-16-29-22-13-10-9-12-19(22)24(30)23(26(29)32)25(31)28-21-15-14-18(2)17-20(21)27/h9-10,12-15,17,30H,3-8,11,16H2,1-2H3,(H,28,31) |
InChI Key |
CJDJXXFUEMBGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O |
Origin of Product |
United States |
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